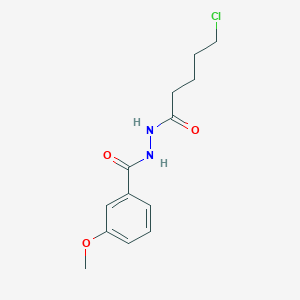
N'-(5-chloropentanoyl)-3-methoxybenzohydrazide
Descripción general
Descripción
N'-(5-chloropentanoyl)-3-methoxybenzohydrazide is a useful research compound. Its molecular formula is C13H17ClN2O3 and its molecular weight is 284.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N'-(5-chloropentanoyl)-3-methoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available information on its biological activity, including data from case studies, relevant research findings, and comparative analyses with other compounds.
Chemical Structure and Properties
This compound is characterized by its hydrazide functional group, which is known for its ability to interact with various biological targets. The presence of the 5-chloropentanoyl moiety enhances its lipophilicity, potentially influencing its bioavailability and efficacy in biological systems.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of hydrazides have shown potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Comparative Antimicrobial Activity Table
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that certain hydrazide derivatives can induce apoptosis in cancer cells while exhibiting low toxicity towards normal mammalian cells.
Cytotoxicity Findings
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and normal fibroblast cells.
- Results : The compound showed selective cytotoxicity towards cancer cells with IC50 values ranging from 10 to 30 µM, while normal cells remained largely unaffected at concentrations up to 100 µM.
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the compound may interfere with cellular processes such as:
- Inhibition of DNA synthesis : Similar compounds have shown the ability to inhibit DNA polymerase.
- Induction of oxidative stress : Increased reactive oxygen species (ROS) levels can lead to cell death in susceptible bacterial strains and cancer cells.
Case Studies
- Antimicrobial Efficacy Against Biofilms : A study demonstrated that hydrazide derivatives could disrupt biofilms formed by Staphylococcus aureus, suggesting potential applications in treating chronic infections where biofilm formation is a challenge.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential as an anticancer agent.
Propiedades
IUPAC Name |
N'-(5-chloropentanoyl)-3-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-19-11-6-4-5-10(9-11)13(18)16-15-12(17)7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUIFUSEMAFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















